molecular formula C15H18N4OS B2495282 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one CAS No. 2034430-78-7

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one

Cat. No.: B2495282
CAS No.: 2034430-78-7
M. Wt: 302.4
InChI Key: DEWZBLUFRHBEBA-UHFFFAOYSA-N
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Description

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one is a synthetic organic compound that features a unique combination of a triazole ring, an azetidine ring, and a phenyl group with a methylthio substituent

Preparation Methods

The synthesis of 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.

    Synthesis of the Azetidine Ring: The azetidine ring can be formed through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol.

    Coupling of the Triazole and Azetidine Rings: The triazole and azetidine rings can be coupled using a suitable linker, such as a halogenated alkane.

    Introduction of the Phenyl Group: The phenyl group with a methylthio substituent can be introduced through a nucleophilic substitution reaction.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and specific reaction conditions.

Chemical Reactions Analysis

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts, depending on the specific reaction being performed. Major products formed from these reactions include oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Chemical Biology: It can be used as a probe to study biological processes, such as enzyme activity or protein-protein interactions.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole and azetidine rings may play a role in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one can be compared with other compounds that feature similar structural motifs, such as:

    1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-phenylpropan-1-one: Lacks the methylthio substituent, which may affect its chemical reactivity and biological activity.

    1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one: Contains a methoxy group instead of a methylthio group, which may influence its electronic properties and interactions with molecular targets.

The uniqueness of this compound lies in the combination of the triazole, azetidine, and methylthio-substituted phenyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(4-methylsulfanylphenyl)-1-[3-(triazol-1-yl)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4OS/c1-21-14-5-2-12(3-6-14)4-7-15(20)18-10-13(11-18)19-9-8-16-17-19/h2-3,5-6,8-9,13H,4,7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEWZBLUFRHBEBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCC(=O)N2CC(C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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